molecular formula C23H23N3O5 B11431874 ethyl 4-[4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate

ethyl 4-[4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate

Cat. No.: B11431874
M. Wt: 421.4 g/mol
InChI Key: WIOCQNOHSLOBGA-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethoxy and hydroxy groups: These functional groups are introduced through selective reactions, such as alkylation and hydroxylation.

    Esterification: The final step involves the esterification of the benzoate group to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can be compared with other similar compounds, such as:

    3-Ethoxy-4-hydroxybenzaldehyde: This compound shares the ethoxy and hydroxy functional groups but lacks the pyrrolo[3,4-c]pyrazole core.

    Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: This compound has a similar structure but includes additional functional groups and a thiazole ring.

The uniqueness of ETHYL 4-[4-(3-ETHOXY-4-HYDROXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE lies in its specific combination of functional groups and its potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 4-[4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C23H23N3O5/c1-4-30-18-12-15(8-11-17(18)27)21-19-13(3)24-25-20(19)22(28)26(21)16-9-6-14(7-10-16)23(29)31-5-2/h6-12,21,27H,4-5H2,1-3H3,(H,24,25)

InChI Key

WIOCQNOHSLOBGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(NN=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)C)O

Origin of Product

United States

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